N,N'-bis(2-hydroxyphenyl)ethanediamide
Overview
Description
Pandel, known chemically as hydrocortisone probutate, is a corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly applied topically to treat inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses .
Scientific Research Applications
Hydrocortisone probutate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of steroid chemistry and synthesis.
Biology: Researchers use it to study the effects of corticosteroids on cellular processes and immune responses.
Medicine: It is extensively studied for its therapeutic effects in treating inflammatory and autoimmune conditions.
Industry: Hydrocortisone probutate is used in the formulation of topical creams and ointments for dermatological applications
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with metal ions, particularly trivalent ones .
Mode of Action
It’s known that similar compounds can form complexes with metal ions . The formation of these complexes can alter the biochemical environment and potentially influence various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrocortisone probutate is synthesized through a series of chemical reactions starting from hydrocortisone. The synthesis involves esterification of hydrocortisone with butyric acid and propionic acid to form hydrocortisone probutate. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the desired esterification .
Industrial Production Methods: In industrial settings, the production of hydrocortisone probutate involves large-scale esterification processes. The raw materials, hydrocortisone, butyric acid, and propionic acid, are reacted in large reactors with continuous monitoring of temperature and pH levels to optimize yield and purity. The final product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Hydrocortisone probutate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert hydrocortisone probutate into its corresponding alcohols.
Substitution: Substitution reactions can occur at various positions on the steroid backbone, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of hydrocortisone probutate, each with distinct pharmacological properties .
Comparison with Similar Compounds
- Hydrocortisone acetate
- Hydrocortisone valerate
- Hydrocortisone butyrate
Hydrocortisone probutate stands out due to its balanced potency and reduced risk of systemic side effects, making it a preferred choice for topical applications .
Properties
IUPAC Name |
N,N'-bis(2-hydroxyphenyl)oxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-11-7-3-1-5-9(11)15-13(19)14(20)16-10-6-2-4-8-12(10)18/h1-8,17-18H,(H,15,19)(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLVOJWBZJWSEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348633 | |
Record name | N,N'-bis(2-hydroxyphenyl)ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19532-73-1 | |
Record name | N,N'-bis(2-hydroxyphenyl)ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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